Basic cupric carbonate
Basic cupric carbonate
Copper(II) carbonate basic (Cupric carbonate basic) is a basic copper(II) salt.
Copper(II) carbonate basic is naturally found in azurite and malachite. On heating, it undergoes decomposition to form copper(II) oxide, carbon dioxide and water. Due to its high initial discharge capacity, copper(II) carbonate (basic) is being considered as a promising candidate as anode materials for lithium-ion batteries.
Copper(II) carbonate basic is naturally found in azurite and malachite. On heating, it undergoes decomposition to form copper(II) oxide, carbon dioxide and water. Due to its high initial discharge capacity, copper(II) carbonate (basic) is being considered as a promising candidate as anode materials for lithium-ion batteries.
Brand Name:
Vulcanchem
CAS No.:
12069-69-1
VCID:
VC21130539
InChI:
InChI=1S/CH2O3.2Cu.2H2O/c2-1(3)4;;;;/h(H2,2,3,4);;;2*1H2/q;2*+2;;/p-4
SMILES:
C(=O)([O-])[O-].[OH-].[OH-].[Cu+2].[Cu+2]
Molecular Formula:
CH₂Cu₂O₅
Molecular Weight:
221.12 g/mol
Basic cupric carbonate
CAS No.: 12069-69-1
Cat. No.: VC21130539
Molecular Formula: CH₂Cu₂O₅
Molecular Weight: 221.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Copper(II) carbonate basic (Cupric carbonate basic) is a basic copper(II) salt. Copper(II) carbonate basic is naturally found in azurite and malachite. On heating, it undergoes decomposition to form copper(II) oxide, carbon dioxide and water. Due to its high initial discharge capacity, copper(II) carbonate (basic) is being considered as a promising candidate as anode materials for lithium-ion batteries. |
|---|---|
| CAS No. | 12069-69-1 |
| Molecular Formula | CH₂Cu₂O₅ |
| Molecular Weight | 221.12 g/mol |
| IUPAC Name | dicopper;carbonate;dihydroxide |
| Standard InChI | InChI=1S/CH2O3.2Cu.2H2O/c2-1(3)4;;;;/h(H2,2,3,4);;;2*1H2/q;2*+2;;/p-4 |
| Standard InChI Key | ZMMDPCMYTCRWFF-UHFFFAOYSA-J |
| SMILES | C(=O)([O-])[O-].[OH-].[OH-].[Cu+2].[Cu+2] |
| Canonical SMILES | C(=O)([O-])[O-].[OH-].[OH-].[Cu+2].[Cu+2] |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator